Benserazide-d3 Hydrochloride
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Overview
Description
Benserazide-d3 (hydrochloride) is a deuterium-labeled derivative of benserazide hydrochloride. Benserazide hydrochloride is commonly used in the treatment of Parkinson’s disease and is an inhibitor of peripheral aromatic L-amino acid decarboxylase. The deuterium labeling in Benserazide-d3 (hydrochloride) makes it useful as an internal standard in various analytical applications, particularly in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benserazide hydrochloride involves the reaction of serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in the presence of hydrogen and a catalyst. The reaction solvent can be water, ethanol, isopropanol, or glycol dimethyl ether . This one-step method is efficient and improves the yield and color of the product.
Industrial Production Methods: In industrial settings, the synthesis of benserazide hydrochloride typically follows the same reaction pathway but is scaled up to accommodate larger production volumes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benserazide-d3 (hydrochloride) undergoes various chemical reactions, including hydrolysis and decarboxylation. It is hydrolyzed to trihydroxybenzylhydrazine in the intestinal mucosa and the liver .
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water and enzymes in the body.
Decarboxylation: This reaction is catalyzed by aromatic L-amino acid decarboxylase.
Major Products Formed: The primary product formed from the hydrolysis of benserazide is trihydroxybenzylhydrazine, which is a potent inhibitor of aromatic L-amino acid decarboxylase .
Scientific Research Applications
Benserazide-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of benserazide.
Biology: Studied for its role in inhibiting aromatic L-amino acid decarboxylase.
Medicine: Used in combination with levodopa for the treatment of Parkinson’s disease and restless leg syndrome.
Industry: Utilized in the pharmaceutical industry for the development of antiparkinsonian drugs.
Mechanism of Action
Benserazide-d3 (hydrochloride) exerts its effects by inhibiting the enzyme aromatic L-amino acid decarboxylase. This inhibition prevents the conversion of levodopa to dopamine in peripheral tissues, allowing more levodopa to reach the brain where it can be converted to dopamine. This mechanism helps to minimize the peripheral side effects of levodopa therapy .
Comparison with Similar Compounds
Carbidopa: Another peripheral aromatic L-amino acid decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson’s disease.
Trihydroxybenzylhydrazine: A metabolite of benserazide that also inhibits aromatic L-amino acid decarboxylase.
Uniqueness: Benserazide-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. This labeling provides more accurate and reliable quantification in mass spectrometry compared to non-labeled compounds .
Properties
Molecular Formula |
C₁₀H₁₃D₃ClN₃O₅ |
---|---|
Molecular Weight |
296.72 |
Synonyms |
DL-Serine 2-[(2,3,4-Trihydroxyphenyl)methyl]hydrazide-d3 Hydrochloride; DL-Serine N2-(2,3,4-trihydroxybenzyl)hydrazide-d3 Hydrochloride; N-(DL-Seryl)-N’-(2,3,4-trihydroxybenzyl)hydrazine-d3 Hydrochloride; Ro-4-4602-d3; |
Origin of Product |
United States |
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